molecular formula C15H18N4O2S B2543210 4-((6-methylpyridazin-3-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide CAS No. 1797187-10-0

4-((6-methylpyridazin-3-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide

Cat. No.: B2543210
CAS No.: 1797187-10-0
M. Wt: 318.4
InChI Key: SWBLGXOAQMOVDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((6-Methylpyridazin-3-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide (CAS 1797187-10-0) is a high-purity synthetic small molecule with a molecular formula of C15H18N4O2S and a molecular weight of 318.40 . This compound is a piperidine-1-carboxamide derivative, a chemical class that has demonstrated significant research value in medicinal chemistry and pharmacology, particularly as agonists for the muscarinic M4 receptor, a key target in neuroscience research . Compounds within this structural family are being investigated for potential therapeutic applications in the treatment of central nervous system disorders, including Alzheimer's disease, schizophrenia, and cognitive diseases, as well as in the management of pain . Furthermore, the structural motifs present in this molecule—specifically the thiophene-2-carboxamide and piperidine components—are also found in novel antibacterial agents. Recent research on analogous structures has shown promising efficacy against extended-spectrum β-lactamase (ESBL) producing clinical strains of Escherichia coli ST 131, highlighting its potential value in combating antibiotic-resistant infections . The molecule features a piperidine core substituted with a 6-methylpyridazin-3-yl ether group and a carboxamide linkage to a thiophen-2-yl group. Provided as a solid research chemical, this product is intended for in vitro research applications only. It is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to use and handle all laboratory chemicals with appropriate personal protective equipment in a controlled environment.

Properties

IUPAC Name

4-(6-methylpyridazin-3-yl)oxy-N-thiophen-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-11-4-5-13(18-17-11)21-12-6-8-19(9-7-12)15(20)16-14-3-2-10-22-14/h2-5,10,12H,6-9H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBLGXOAQMOVDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((6-methylpyridazin-3-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide , identified by its CAS number 1798412-63-1, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H19N3O2SC_{17}H_{19}N_{3}O_{2}S with a molecular weight of 329.4 g/mol . The structure features a piperidine ring substituted with a thiophene group and a pyridazine moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₇H₁₉N₃O₂S
Molecular Weight329.4 g/mol
CAS Number1798412-63-1

Antitumor Activity

Research indicates that derivatives of pyridazine compounds exhibit significant antitumor properties. Specifically, compounds similar to this compound have shown inhibitory effects on various cancer cell lines. For instance, studies have highlighted that certain pyrazole derivatives can inhibit key pathways involved in tumor growth, including BRAF(V600E) and EGFR pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is also noteworthy. Compounds with similar structures have been reported to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests that this compound may serve as a lead compound for developing anti-inflammatory agents .

Antimicrobial Activity

Preliminary studies show that derivatives containing the pyridazine ring possess antimicrobial properties. The presence of the thiophene group enhances the compound's ability to disrupt bacterial cell membranes, leading to cell lysis and death .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications in the structure can significantly influence its efficacy:

  • Pyridazine Ring : Essential for antitumor activity; modifications can enhance selectivity for cancer cells.
  • Thiophene Substitution : Influences anti-inflammatory properties; different thiophene derivatives could yield varying effects.
  • Piperidine Core : The piperidine ring is critical for binding to biological targets; alterations can affect pharmacokinetics.

Table 2: SAR Insights

Structural FeatureImpact on Activity
Pyridazine RingEssential for antitumor activity
Thiophene GroupEnhances anti-inflammatory effects
Piperidine CoreCritical for target binding

Case Study 1: Antitumor Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of piperidine carboxamides, including those based on the pyridazine scaffold. They found that specific substitutions led to enhanced inhibition of cancer cell proliferation in vitro, particularly against melanoma cell lines .

Case Study 2: Anti-inflammatory Mechanism

Another study investigated the anti-inflammatory mechanisms of similar compounds, demonstrating that they effectively inhibited LPS-induced nitric oxide production in macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 4-((6-methylpyridazin-3-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide exhibit significant anticancer properties. For instance, derivatives of thiophene and piperidine have been reported to inhibit various cancer cell lines effectively. The mechanism often involves the inhibition of specific kinases associated with tumor growth, such as c-KIT kinase, which is a target for gastrointestinal stromal tumors (GISTs) .

CompoundTargetActivity
4-(imidazo[1,2-a]pyridin-3-yl) derivativesc-KIT kinaseInhibition of GIST growth
Thiophene-piperidine derivativesVarious cancer cell linesCytotoxicity against multiple cancers

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Research indicates that similar structures possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The antibacterial mechanism is often attributed to the disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Bacterial StrainCompound Activity
Staphylococcus aureus (MRSA)Active
Escherichia coliActive
Bacillus subtilisActive

Enzyme Inhibition

This compound has been studied for its ability to inhibit enzymes involved in disease processes. For example, it has been noted for its inhibitory effects on deubiquitinases, which play a crucial role in regulating protein degradation pathways associated with cancer progression .

Neuropharmacology

There is emerging interest in the neuropharmacological applications of this compound. Research suggests that derivatives may influence neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases or psychiatric disorders.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that a series of thiophene-piperidine derivatives exhibited potent anticancer activity against human breast cancer cell lines. The study highlighted that the introduction of a pyridazine moiety significantly enhanced cytotoxic effects compared to related compounds lacking this group .

Case Study 2: Antibacterial Activity Profile

In another investigation, a library of compounds including this compound was screened for antibacterial activity. Results indicated substantial inhibition against MRSA and E. coli strains, suggesting potential for development into new antibiotic therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against the following analogs:

Structural Analogues with Pyridazine and Thiophene Moieties

  • N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide (24): Structure: Combines a thiophene-cyclopentane fused system with a pyrimidine-sulfonamide group. Activity: Exhibits antiproliferative effects against MCF7 breast cancer cells (IC₅₀ = 1.2 µM) via tyrosine kinase inhibition . Comparison: Unlike the target compound, 24 lacks a piperidine carboxamide but shares a thiophene core. The pyridazine-to-pyrimidine substitution may influence kinase selectivity.
  • Rédafamdastat (WHO-INN compound): Structure: Features a pyridazin-3-yl group linked to a piperidine carboxamide and a trifluoromethylpyridine substituent. Comparison: Both compounds share a piperidine-carboxamide-pyridazine scaffold. The 6-methyl group in the target compound vs. trifluoromethylpyridine in rédafamdastat may alter lipophilicity and target engagement.

Piperidine Carboxamide Derivatives

  • N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide (8a): Structure: Piperidine replaced by a pyridazinone ring; includes a methylthio-benzyl group. Synthesis: Synthesized via acetyl chloride coupling (10% yield) . Comparison: The acetamide side chain in 8a vs. the direct thiophen-2-yl linkage in the target compound may affect solubility and bioavailability.
  • N-(4-Methylpyrimidin-2-yl)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)benzenesulfonamide (10): Structure: Contains a thiophen-2-yl ketone linked to a sulfonamide-pyrimidine system. Activity: Anticancer activity comparable to doxorubicin (IC₅₀ = 0.8 µM against HepG2) . Comparison: The absence of a piperidine ring in 10 highlights the role of the piperidine carboxamide in the target compound for conformational flexibility and target binding.

Physicochemical and Pharmacokinetic Insights

  • Lipophilicity : The 6-methylpyridazine group in the target compound likely enhances membrane permeability compared to unsubstituted pyridazines (e.g., 24 ) .
  • Metabolic Stability: Thiophene rings (as in the target compound and 10) are prone to oxidative metabolism, whereas pyridazinone derivatives (e.g., 8a) may exhibit improved stability due to electron-withdrawing groups .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-((6-methylpyridazin-3-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of structurally analogous piperidine-carboxamide compounds often involves nucleophilic substitution or coupling reactions. For example, similar compounds are synthesized via alkylation of piperidine derivatives using pyridazine or thiophene precursors under basic conditions (e.g., NaOH in dichloromethane) . Purification typically employs column chromatography followed by recrystallization. Optimization may require adjusting stoichiometry, temperature (e.g., 0–25°C), or solvent polarity to enhance yield and purity. Reaction monitoring via TLC or HPLC is critical .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : Assess purity (≥95% recommended for pharmacological studies) with a C18 column and UV detection at 254 nm .
  • NMR Spectroscopy : Confirm structural integrity via 1H^1H and 13C^{13}C NMR, focusing on key signals (e.g., piperidine CH2_2 groups at δ 2.5–3.5 ppm, thiophene protons at δ 6.5–7.5 ppm) .
  • Mass Spectrometry : Validate molecular weight using ESI-MS or HRMS .

Q. What are the critical safety considerations during handling and storage?

  • Methodological Answer : The compound may pose acute toxicity risks (Category 4 for oral/dermal/inhalation exposure). Use PPE (gloves, lab coat, goggles) and work in a fume hood. Store in airtight containers at 2–8°C, protected from light and moisture. Dispose of waste via certified chemical disposal protocols .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

  • Methodological Answer :

  • Core Modifications : Synthesize analogs with variations in the pyridazine (e.g., 6-methyl vs. 6-ethyl) or thiophene (e.g., N-substitution) moieties. Compare binding affinity in receptor assays (e.g., GPCR or kinase targets) .
  • Functional Assays : Use cell-based models (e.g., cAMP assays for GPCR activity) or enzymatic inhibition studies. For example, piperidine derivatives have shown activity in CNS targets, suggesting neuropharmacological screening .
  • Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and guide analog design .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer : Discrepancies may arise from assay sensitivity (e.g., cell-free vs. cell-based systems) or off-target effects.

  • Dose-Response Curves : Generate full curves (IC50_{50}/EC50_{50}) to confirm potency thresholds .
  • Counter-Screening : Test against related targets (e.g., kinase panels) to rule out promiscuity.
  • Metabolic Stability : Assess hepatic microsomal stability; poor bioavailability in vivo may explain in vitro-in vivo disconnects .

Q. How can computational methods accelerate reaction optimization and mechanistic understanding?

  • Methodological Answer :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify rate-limiting steps .
  • Machine Learning : Train models on historical reaction data (e.g., solvent, catalyst, yield) to predict optimal conditions.
  • In Silico Toxicity Prediction : Tools like ProTox-II can prioritize analogs with lower toxicity risks .

Q. What formulation challenges are anticipated due to the compound’s physicochemical properties?

  • Methodological Answer : The compound’s lipophilicity (logP >3) may limit aqueous solubility. Strategies include:

  • Co-Solvent Systems : Use PEG-400 or cyclodextrins for in vitro assays.
  • Nanoparticle Encapsulation : Improve bioavailability via PLGA nanoparticles for in vivo studies .
  • Salt Formation : Explore hydrochloride or mesylate salts to enhance crystallinity and stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.